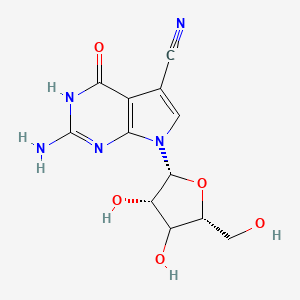
Cox-2/PI3K-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cox-2/PI3K-IN-2 is a compound known for its dual inhibitory action on cyclooxygenase-2 and phosphoinositide 3-kinase. Cyclooxygenase-2 is an enzyme that plays a significant role in inflammation and pain, while phosphoinositide 3-kinase is involved in various cellular functions, including cell growth, proliferation, and survival. The dual inhibition of these enzymes makes this compound a promising candidate for anti-inflammatory and anti-cancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2/PI3K-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as crystallization, filtration, and chromatography to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Cox-2/PI3K-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while reduction can produce reduced forms with different pharmacological properties .
Scientific Research Applications
Cox-2/PI3K-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cyclooxygenase-2 and phosphoinositide 3-kinase in various chemical reactions.
Biology: Employed in cell culture studies to investigate the effects of dual enzyme inhibition on cellular processes such as proliferation, apoptosis, and migration.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases and cancers due to its dual inhibitory action.
Mechanism of Action
Cox-2/PI3K-IN-2 exerts its effects by simultaneously inhibiting cyclooxygenase-2 and phosphoinositide 3-kinase. Cyclooxygenase-2 inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. Phosphoinositide 3-kinase inhibition disrupts signaling pathways involved in cell growth and survival, leading to reduced cell proliferation and increased apoptosis. The combined inhibition of these enzymes results in synergistic anti-inflammatory and anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.
Wortmannin: A potent phosphoinositide 3-kinase inhibitor used in research to study cell signaling pathways.
LY294002: Another phosphoinositide 3-kinase inhibitor commonly used in scientific research.
Uniqueness
Cox-2/PI3K-IN-2 is unique due to its dual inhibitory action on both cyclooxygenase-2 and phosphoinositide 3-kinase. This dual inhibition provides a broader therapeutic potential compared to compounds that target only one of these enzymes. The ability to simultaneously modulate inflammation and cell proliferation makes this compound a valuable compound in both research and therapeutic applications .
Properties
Molecular Formula |
C16H17N5O2 |
|---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
(3Z)-1-(imidazol-1-ylmethyl)-3-(2-oxo-1-propylindol-3-ylidene)urea |
InChI |
InChI=1S/C16H17N5O2/c1-2-8-21-13-6-4-3-5-12(13)14(15(21)22)19-16(23)18-11-20-9-7-17-10-20/h3-7,9-10H,2,8,11H2,1H3,(H,18,23)/b19-14- |
InChI Key |
AHZVMEXLIIBRBY-RGEXLXHISA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2/C(=N/C(=O)NCN3C=CN=C3)/C1=O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=NC(=O)NCN3C=CN=C3)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate](/img/structure/B12403867.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12403870.png)








![5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-6,7-dimethoxychromen-4-one](/img/structure/B12403946.png)
